molecular formula C21H21N3O4 B2389677 5-[1-(4-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 861707-57-5

5-[1-(4-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2389677
CAS No.: 861707-57-5
M. Wt: 379.416
InChI Key: OXHKAUUAKMKTQU-UHFFFAOYSA-N
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Description

5-[1-(4-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that features a pyrrolidine ring, a methoxybenzoyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 5-[1-(4-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves multi-step reactions. One common synthetic route starts with the preparation of intermediate pyrrolidine derivatives. For example, pyridin-2-yl-4-oxobutanal derivatives can react with ®-1-(4-methoxyphenyl)ethan-1-amine to form the desired pyrrolidine intermediate . This intermediate can then undergo further reactions to introduce the oxadiazole ring and the methoxybenzoyl group under specific conditions.

Chemical Reactions Analysis

5-[1-(4-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxybenzoyl group. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[1-(4-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The pyrrolidine ring and the oxadiazole ring are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could influence multiple biological processes.

Comparison with Similar Compounds

Similar compounds include other pyrrolidine and oxadiazole derivatives. For example:

    Pyrrolidine-2-one: This compound has a similar pyrrolidine ring but lacks the oxadiazole ring.

    Pyrrolidine-2,5-diones: These compounds have additional carbonyl groups compared to 5-[1-(4-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole.

    Prolinol: This compound features a hydroxyl group instead of the oxadiazole ring. The uniqueness of this compound lies in its combination of the pyrrolidine ring with the oxadiazole ring and the methoxybenzoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-methoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-26-16-9-5-14(6-10-16)19-22-20(28-23-19)18-4-3-13-24(18)21(25)15-7-11-17(27-2)12-8-15/h5-12,18H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHKAUUAKMKTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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